2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Beschreibung

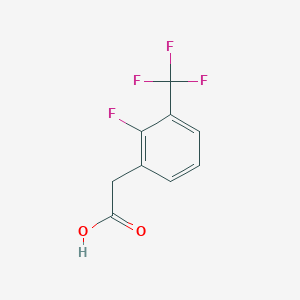

2-Fluoro-3-(trifluoromethyl)phenylacetic acid (CAS: 194943-83-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₆F₄O₂ . Structurally, it features a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, attached to an acetic acid moiety. This compound is characterized by its white to pale yellow crystalline appearance and is primarily utilized in chiral analysis (e.g., Mosher’s reagent derivatives for stereochemical determination) and as a laboratory chemical . Its electron-withdrawing substituents enhance acidity and influence reactivity, making it valuable in synthetic and analytical chemistry.

Eigenschaften

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLNEHPKQVCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939115 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194943-83-4, 178748-05-5 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors. Therefore, it’s possible that this compound may also interact with similar targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biologische Aktivität

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₆F₄O₂. Its structure features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, which significantly influences its biological activity.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In particular, studies have shown that this compound possesses significant activity against various pathogens. For instance, it was noted that the introduction of fluorine atoms into the structure can enhance the potency of the compound against certain bacterial strains .

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. One study highlighted its ability to activate caspase-3, a key enzyme in the apoptotic pathway, leading to increased nuclear condensation and cytochrome c release from mitochondria . The compound exhibited a dose-dependent response, with effective concentrations yielding significant cytotoxicity against cancer cells.

| Cell Line | Concentration (µM) | Caspase-3 Activation |

|---|---|---|

| HL-60 | 50 | 1.5-fold increase |

| U937 | 100 | 3-fold increase |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Studies have shown that electron-withdrawing groups, such as fluorine and trifluoromethyl groups, significantly enhance the compound's potency. For instance, substituting hydrogen atoms with fluorine in specific positions on the phenyl ring resulted in marked improvements in activity against Cryptosporidium spp. .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve interference with metabolic pathways critical for pathogen survival or cancer cell proliferation. The compound's ability to induce apoptosis suggests it may disrupt mitochondrial function or alter signaling pathways associated with cell survival .

Case Studies

Several case studies have explored the effects of this compound:

- Cryptosporidiosis Treatment : A study highlighted its efficacy in reducing Cryptosporidium infection in murine models, showcasing an EC₅₀ value of 0.07 µM, indicating high potency .

- Cancer Cell Lines : In experiments involving various cancer cell lines, including breast and leukemia cells, this compound demonstrated significant growth inhibition and induced apoptosis at low concentrations .

Safety and Toxicology

While promising in terms of efficacy, safety assessments reveal that this compound can cause skin and eye irritation upon exposure . Further toxicological studies are necessary to fully understand its safety profile.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is utilized as a chiral derivatizing agent in nuclear magnetic resonance (NMR) spectroscopy to assess the enantiomeric excess of secondary alcohols and primary amines. This application is crucial for understanding stereochemistry in organic compounds.

Biology

In biological research, this compound has been studied for its stereo-selective hydrolysis by cultured cancer cell lines, indicating potential as an ester-type anticancer prodrug. This suggests that it may enhance the efficacy of anticancer therapies through selective activation within tumor environments.

Medicine

The compound's unique electronic properties make it valuable in the development of fluorinated pharmaceuticals . Fluorination often enhances bioactivity and metabolic stability, making it a critical component in modern drug design. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, underscoring the importance of such compounds in pharmaceutical applications .

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of functionalized trifluoromethylated Z-alkenes. These intermediates are essential in organic synthesis, particularly for developing new materials and chemicals with desirable properties.

Case Studies

-

Anticancer Prodrugs Development:

Research indicates that this compound can be modified to create prodrugs that selectively release active forms within cancerous tissues. This targeted approach minimizes systemic toxicity while maximizing therapeutic effects. -

Fluorinated Drug Market Trends:

A comprehensive review highlighted that fluorinated compounds constitute a significant portion of newly introduced drugs, with expectations for continued growth in this area over the next decade. The incorporation of fluorine enhances pharmacokinetic properties such as solubility and metabolic stability . -

Synthesis of Inhibitors:

The compound has been explored in synthesizing potential antithrombotics and lipoxygenase inhibitors, which may aid in treating conditions like blood clots and inflammation. These studies demonstrate the versatility of fluorinated compounds in developing therapeutics for various medical conditions.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

- Acidity: The target compound’s ortho-fluorine and meta-CF₃ groups synergistically enhance acidity compared to non-fluorinated analogs (e.g., 3-CF₃-phenylacetic acid) .

- Applications : Fluorine and -CF₃ positioning dictates utility. For example, the target compound’s derivatives are critical in Mosher’s reagent for stereochemical analysis, whereas bis(trifluoromethyl) analogs find use in drug discovery .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via palladium-catalyzed C–H functionalization, leveraging directing groups to enhance regioselectivity . Key steps include:

- Substrate Design : Use of arylacetic acid precursors with fluorine and trifluoromethyl groups at specific positions to direct metal coordination.

- Catalytic System : Pd(OAc)₂ with ligands like 1,10-phenanthroline improves turnover.

- Optimization : Temperature (80–120°C) and solvent (DMF or toluene) critically affect yield. Lower temperatures favor selectivity, while higher temperatures accelerate reaction rates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- NMR Spectroscopy : Compare and NMR data with NIST reference spectra (e.g., shifts for CF₃ at δ ~ -62 ppm and aromatic F at δ ~ -110 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₆F₄O₂).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in Pd-catalyzed reactions for this compound?

Methodological Answer: Regioselectivity arises from directing group effects and electronic modulation :

- Cyclometalation : The acetic acid moiety acts as a directing group, enabling Pd to activate the proximal C–H bond .

- Electron-Withdrawing Effects : The trifluoromethyl group deactivates certain positions, favoring functionalization at the 3-fluoro site. Computational studies (DFT) can map transition states to validate selectivity .

Q. How do solvent polarity and additives influence the stability of this compound during purification?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) reduce acid degradation during column chromatography.

- Additives : Triethylamine (0.1–1%) neutralizes acidic byproducts, improving recovery .

- Crystallization : Recrystallization from hexane/ethyl acetate (1:3) yields high-purity crystals (≥98% by GC) .

Q. What analytical challenges arise in quantifying trace impurities of this compound, and how can they be resolved?

Methodological Answer:

Q. How can conflicting spectroscopic data for this compound be reconciled in multi-lab studies?

Methodological Answer:

- Standardized Protocols : Adopt IUPAC guidelines for NMR acquisition (e.g., 600 MHz, CDCl₃ as solvent) .

- Interlaboratory Comparisons : Share raw data via platforms like PubChem to identify systematic errors (e.g., pH-dependent shifts in NMR) .

- Quantum Calculations : Use Gaussian09 to simulate spectra and assign ambiguous peaks .

Troubleshooting and Data Contradictions

Q. Why do synthetic yields vary significantly when scaling up from milligram to gram quantities?

Methodological Answer:

- Heat Dissipation : Exothermic C–H activation steps require jacketed reactors for temperature control.

- Oxygen Sensitivity : Pd catalysts degrade in air; use Schlenk techniques for inert conditions .

- Purity of Precursors : ≥99% purity for fluorine-containing starting materials minimizes side reactions .

Q. How can discrepancies in reported melting points (e.g., 47°C vs. 52°C) be addressed?

Methodological Answer:

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Crystallization Solvents : Test ethanol, acetone, and water to isolate stable crystalline phases .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.